molecular formula C9H15NO2 B156358 2,6-Nonadiene, 2-nitro-, (E,Z)- CAS No. 138668-12-9

2,6-Nonadiene, 2-nitro-, (E,Z)-

Cat. No. B156358
M. Wt: 169.22 g/mol
InChI Key: PDJQEHNGAGBCRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Nonadiene, 2-nitro-, (E,Z)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a type of nitroalkene, which has a unique structure that allows it to exhibit several interesting properties. In

Mechanism Of Action

The mechanism of action of 2,6-Nonadiene, 2-nitro-, (2,6-Nonadiene, 2-nitro-, (E,Z)-)- is not well understood. However, it is believed that the compound can undergo a Michael addition reaction with nucleophiles, such as thiols and amines. This reaction can lead to the formation of covalent adducts, which can alter the function of proteins and other biomolecules.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2,6-Nonadiene, 2-nitro-, (2,6-Nonadiene, 2-nitro-, (E,Z)-)- are not well studied. However, it has been shown that the compound can induce oxidative stress in cells, which can lead to cell death. Additionally, 2,6-Nonadiene, 2-nitro-, (2,6-Nonadiene, 2-nitro-, (E,Z)-)- has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,6-Nonadiene, 2-nitro-, (2,6-Nonadiene, 2-nitro-, (E,Z)-)- in lab experiments is its versatility. This compound can be used as a building block for the synthesis of various organic compounds, making it a valuable tool for organic chemists. Additionally, 2,6-Nonadiene, 2-nitro-, (2,6-Nonadiene, 2-nitro-, (E,Z)-)- can be used as a fluorescent probe for detecting reactive oxygen species in biological systems. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The cytotoxic effects of 2,6-Nonadiene, 2-nitro-, (2,6-Nonadiene, 2-nitro-, (E,Z)-)- can make it difficult to work with in certain applications.

Future Directions

There are several future directions for research on 2,6-Nonadiene, 2-nitro-, (2,6-Nonadiene, 2-nitro-, (E,Z)-)-. One potential direction is the study of its mechanism of action. Understanding how this compound interacts with biomolecules can provide valuable insights into its potential applications in medicine and other fields. Additionally, more research is needed to explore the potential use of 2,6-Nonadiene, 2-nitro-, (2,6-Nonadiene, 2-nitro-, (E,Z)-)- as a fluorescent probe for detecting reactive oxygen species in biological systems. Finally, further studies are needed to evaluate the safety and toxicity of this compound, particularly in the context of its potential use in medicine.
In conclusion, 2,6-Nonadiene, 2-nitro-, (2,6-Nonadiene, 2-nitro-, (E,Z)-)- is a unique chemical compound with several potential applications in various fields. Its versatility and potential as a building block for the synthesis of various organic compounds make it a valuable tool for organic chemists. Additionally, its potential use as a fluorescent probe for detecting reactive oxygen species in biological systems and its cytotoxic effects on cancer cells make it a promising candidate for cancer therapy. However, more research is needed to fully understand the mechanism of action of this compound and to evaluate its safety and toxicity in various applications.

Synthesis Methods

The synthesis of 2,6-Nonadiene, 2-nitro-, (2,6-Nonadiene, 2-nitro-, (E,Z)-)- can be achieved through several methods. One of the most common methods is the reaction of 2,6-nonadienal with nitromethane in the presence of a base. This method yields a mixture of (2,6-Nonadiene, 2-nitro-, (E,Z)-)-isomers, which can be separated using chromatographic techniques. Another method involves the reaction of 2,6-nonadienal with nitrous acid, which produces a mixture of (2,6-Nonadiene, 2-nitro-, (E,Z)-)-isomers with high selectivity.

Scientific Research Applications

2,6-Nonadiene, 2-nitro-, (2,6-Nonadiene, 2-nitro-, (E,Z)-)- has several potential scientific research applications. One of the most significant applications is in the field of organic synthesis. This compound can be used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. Additionally, 2,6-Nonadiene, 2-nitro-, (2,6-Nonadiene, 2-nitro-, (E,Z)-)- has been studied for its potential use as a fluorescent probe for detecting reactive oxygen species in biological systems.

properties

CAS RN

138668-12-9

Product Name

2,6-Nonadiene, 2-nitro-, (E,Z)-

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

(2E,6Z)-2-nitronona-2,6-diene

InChI

InChI=1S/C9H15NO2/c1-3-4-5-6-7-8-9(2)10(11)12/h4-5,8H,3,6-7H2,1-2H3/b5-4-,9-8+

InChI Key

PDJQEHNGAGBCRH-UHFFFAOYSA-N

Isomeric SMILES

CC/C=C\CC/C=C(\C)/[N+](=O)[O-]

SMILES

CCC=CCCC=C(C)[N+](=O)[O-]

Canonical SMILES

CCC=CCCC=C(C)[N+](=O)[O-]

synonyms

(E,Z)-2-Nitro-2,6-nonadiene

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.